molecular formula C22H24N2O B10966764 1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine

1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10966764
M. Wt: 332.4 g/mol
InChI Key: ARZCSQAGILCZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a naphthalenylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 1-(naphthalen-1-ylmethyl)piperazine with 3-methoxyphenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The naphthalenylmethyl group can be reduced to form a dihydronaphthalene derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(3-Hydroxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine.

    Reduction: Formation of 1-(3-Methoxyphenyl)-4-(dihydronaphthalen-1-ylmethyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-4-(phenylmethyl)piperazine
  • 1-(3-Methoxyphenyl)-4-(2-naphthylmethyl)piperazine
  • 1-(3-Methoxyphenyl)-4-(4-methoxyphenylmethyl)piperazine

Uniqueness

1-(3-Methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the presence of both a methoxyphenyl group and a naphthalenylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and provides versatility in synthetic applications.

Properties

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H24N2O/c1-25-21-10-5-9-20(16-21)24-14-12-23(13-15-24)17-19-8-4-7-18-6-2-3-11-22(18)19/h2-11,16H,12-15,17H2,1H3

InChI Key

ARZCSQAGILCZIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.